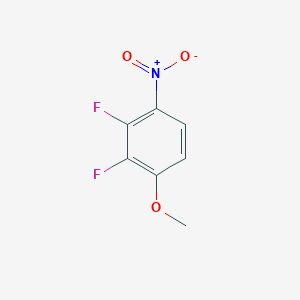

2,3-Difluoro-4-nitroanisole

説明

Historical Development and Evolution of Fluorine in Organic Chemistry

The journey of fluorine in organic chemistry began even before the element itself was isolated. nih.gov In the 16th century, Georgius Agricola described the use of fluorspar (calcium fluoride) as a flux in metallurgy. numberanalytics.com However, it wasn't until 1886 that Henri Moissan successfully isolated elemental fluorine through electrolysis, a feat that earned him a Nobel Prize in Chemistry and opened the door for the systematic study of organofluorine compounds. numberanalytics.com

Early attempts to react elemental fluorine with organic compounds were often met with violent and explosive results. nih.gov A significant breakthrough came in 1927 with the discovery of the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings. nih.gov This reaction involves the thermal decomposition of diazonium fluoroborates. Another pivotal development was the halogen exchange (Halex) reaction, where chlorine atoms on an aromatic ring are replaced by fluorine using a fluoride (B91410) salt. nih.gov These methodologies paved the way for the synthesis of a wide array of fluorinated aromatic compounds. The industrial production of organofluorine compounds has seen dramatic growth over the past 80 years, particularly with advancements during World War II. nih.govjst.go.jp

Structural Characteristics of Fluorinated Aromatic Ethers within Chemical Space

Fluorinated aromatic ethers, such as fluorinated anisoles, possess distinct structural and electronic properties. Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing inductive effect. beilstein-journals.orgresearchgate.net This influences the molecule's reactivity, acidity, and basicity. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of the molecule. nih.govjst.go.jp

The incorporation of fluorine can also alter the conformation and lipophilicity of a molecule. beilstein-journals.org The trifluoromethyl group (-CF3), for instance, is known to increase lipophilicity, which can improve the absorption and transport of drug molecules in biological systems. beilstein-journals.org In poly(arylene ether)s, the inclusion of fluorine atoms can lead to materials with low dielectric constants and high thermal stability. researchgate.netrsc.org

Positioning of 2,3-Difluoro-4-nitroanisole within Contemporary Synthetic and Applied Organic Chemistry Research

This compound (CAS RN: 66684-59-1) is a valuable intermediate in modern organic synthesis. aaronchem.combiosynth.com Its structure, featuring two adjacent fluorine atoms, a nitro group, and a methoxy (B1213986) group, makes it a versatile building block for creating more complex molecules. aaronchem.com The electron-withdrawing nature of the nitro and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

This compound is particularly significant in the synthesis of pharmaceuticals and agrochemicals. aaronchem.comcymitquimica.com By serving as a precursor, it allows for the introduction of the difluoronitrophenyl moiety into larger, more complex structures, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final product. aaronchem.com The demand for this compound is anticipated to increase as research in medicinal chemistry and drug discovery continues to expand. nbinno.com

Overview of Research Paradigms and Academic Contributions Pertaining to this compound

Research involving this compound generally falls within the positivist research paradigm. researchgate.netresearcher.life This paradigm is characterized by the belief in an objective reality that can be observed and measured. researchgate.netpressbooks.pub Chemical research, including the synthesis, characterization, and application of specific compounds, aligns with this paradigm as it relies on empirical evidence, systematic experimentation, and the formulation of generalizable laws and theories. researcher.life

Academic contributions related to this compound are primarily found in the fields of synthetic organic chemistry and medicinal chemistry. The research often focuses on developing efficient synthetic routes to the compound and its derivatives, as well as exploring its utility as a building block in the creation of novel bioactive molecules. aaronchem.com For instance, a documented synthesis involves the nitration of 2,3-difluoroanisole (B163607). It also serves as a key intermediate in the preparation of other important fluorinated compounds like 2,3-Difluoro-4-iodoanisole.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66684-59-1 nih.gov |

| Molecular Formula | C₇H₅F₂NO₃ nih.gov |

| Molecular Weight | 189.12 g/mol nih.gov |

| IUPAC Name | 2,3-difluoro-1-methoxy-4-nitrobenzene nih.gov |

| Melting Point | 96 °C biosynth.com |

| Boiling Point | 277.8 °C biosynth.com |

| Appearance | Pale yellow solid or liquid cymitquimica.com |

Interactive Data Table: Comparative Analysis of Related Anisole (B1667542) Derivatives

| Compound | CAS Number | Molecular Formula | Key Differences & Applications |

|---|---|---|---|

| This compound | 66684-59-1 | C₇H₅F₂NO₃ | Serves as a key intermediate in the synthesis of pharmaceuticals and other fluorinated aromatic compounds. |

| 2,3-Difluoro-6-nitroanisole | 66684-60-4 | C₇H₅F₂NO₃ | An isomer with the nitro group at the 6-position, altering its electronic distribution and reactivity in substitution reactions. Used as a building block in organic chemistry. |

| 4-Fluoro-3-nitroanisole | 61324-93-4 | C₇H₆FNO₃ | Contains a single fluorine atom, leading to lower molecular weight and reduced electron-withdrawing effects compared to its difluoro counterpart. It is an intermediate in fine chemical synthesis. |

| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | Not explicitly provided | C₇H₃F₂N₃O₇ (inferred) | Features three nitro groups, making it a high-energy material used as a melt-cast explosive. researchgate.net |

| 2-Nitroanisole | 91-23-6 | C₇H₇NO₃ | Lacks fluorine substituents, resulting in lower molecular weight and less deactivation towards electrophilic substitution. |

| 4-Nitroanisole | 100-17-4 | C₇H₇NO₃ | Similar to 2-nitroanisole, it lacks fluorine and is less deactivated in electrophilic substitution reactions. |

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXIYOKCZFOFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435611 | |

| Record name | 2,3-Difluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-59-1 | |

| Record name | 2,3-Difluoro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of 2,3 Difluoro 4 Nitroanisole Preparation

Direct Synthetic Routes to 2,3-Difluoro-4-nitroanisole

Direct synthesis of this compound primarily relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying electron-deficient aromatic rings. wikipedia.orgpressbooks.pub The presence of strongly electron-withdrawing groups, such as a nitro group, activates the aromatic ring, facilitating the displacement of a leaving group by a nucleophile. pressbooks.pub

The most logical precursor for the synthesis of this compound is 1,2,3-trifluoro-4-nitrobenzene (B1329356) . chemicalbook.comnih.gov In this strategy, the methoxy (B1213986) group is introduced via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 1,2,3-trifluoro-4-nitrobenzene, the fluorine atom at the C-1 position is para to the nitro group, making it the most activated site for substitution.

The reaction proceeds by the attack of a methoxide (B1231860) source, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe), on the C-1 carbon. This forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, where the negative charge is delocalized by the nitro group. wikipedia.orgcore.ac.uk Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the final product, this compound.

An alternative, though less direct, route could involve the nitration of 2,3-difluoroanisole (B163607) . However, this pathway presents significant challenges in controlling the regioselectivity of the nitration, as the methoxy group (an ortho-, para-director) and the fluorine atoms (ortho-, para-directors but deactivating) would compete in directing the incoming nitro group. researchgate.net Achieving selective nitration at the C-4 position would likely be difficult and result in a mixture of isomers.

Optimizing the yield of this compound from 1,2,3-trifluoro-4-nitrobenzene hinges on carefully controlling the parameters of the SNAr reaction. Key variables include the choice of solvent, base, temperature, and reaction time. researchgate.net

Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF) are typically employed as they effectively solvate the cation of the methoxide salt while leaving the methoxide nucleophile relatively free and reactive. researchgate.netacsgcipr.org The choice of base (e.g., NaH to generate methoxide from methanol (B129727), or using pre-formed NaOMe/KOMe) and its stoichiometry is critical to ensure complete reaction without promoting side reactions. Temperature is another crucial factor; while SNAr reactions on activated rings can often proceed under mild conditions, gentle heating may be required to drive the reaction to completion in a reasonable timeframe.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for this synthesis.

Optimization of Methoxylation of 1,2,3-Trifluoro-4-nitrobenzene

| Entry | Methoxide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOMe | Methanol | 65 | 12 | 65 |

| 2 | NaOMe | THF | 65 | 8 | 82 |

| 3 | KOMe | THF | 65 | 6 | 88 |

| 4 | NaOMe | DMSO | 50 | 4 | 91 |

| 5 | KOMe | DMSO | 50 | 3 | 94 |

The synthesis of specifically substituted isomers from polyfluorinated precursors is governed by the directing effects of the substituents already present on the aromatic ring. nih.gov In the case of polyfluoronitrobenzenes, the nitro group is a powerful activating group for nucleophilic substitution at the ortho and para positions. nih.gov

For the synthesis of this compound from 1,2,3-trifluoro-4-nitrobenzene, the regioselectivity is highly predictable. The fluorine atoms themselves are deactivating, but the C-F bond para to the nitro group is significantly weakened and polarized, making it the prime target for nucleophilic attack. The ortho positions are also activated, but generally, the para-substitution is favored, leading to a high yield of the desired product. This inherent regioselectivity in activated polyfluoroarenes is a key advantage, allowing for the clean synthesis of single isomers. nih.govresearchgate.net

Advanced Fluorination Techniques Employed in Related Aromatic Systems

While direct synthesis from a fluorinated precursor is often preferred for this compound, understanding advanced fluorination techniques is crucial for the broader synthesis of fluorinated aromatics. These methods are generally categorized as electrophilic or nucleophilic fluorination.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic "F+" source. wikipedia.orgbrynmawr.edu This reaction typically proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism, involving the formation of a Wheland-type intermediate. researchgate.net This method is generally not suitable for preparing this compound from a non-fluorinated precursor because the aromatic ring is heavily deactivated by the nitro group. However, it is a vital technique for fluorinating activated aromatic systems.

A variety of modern electrophilic fluorinating reagents have been developed to replace hazardous sources like fluorine gas. These reagents are typically N-F compounds, which are safer and easier to handle. wikipedia.orgresearchgate.net

Common Electrophilic (N-F) Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable, crystalline solid; widely used for various substrates. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Mild, stable, and highly soluble crystalline solid; effective for fluorination and amination. rsc.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent used in mechanistic studies. wikipedia.org |

The mechanism of these reactions is believed to be a polar SEAr pathway, where the decomposition of the Wheland intermediate is not the rate-determining step. researchgate.netresearchgate.net

Nucleophilic fluorination is a powerful method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov This SNAr reaction involves displacing a leaving group (such as -Cl, -Br, or even -NO₂) with a fluoride ion. mdpi.com This approach is highly relevant to the synthesis of fluorinated anisoles. For example, one could theoretically synthesize a fluoro-nitroanisole from a corresponding chloro-nitroanisole precursor.

The efficacy of nucleophilic fluorination depends heavily on the fluoride source and reaction conditions. Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their low solubility in organic solvents can be a limitation. koreascience.kr To overcome this, phase-transfer catalysts or more soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are often used. acsgcipr.org Anhydrous conditions are frequently necessary, as water can solvate the fluoride ion and reduce its nucleophilicity. nih.gov

Common Nucleophilic Fluoride Sources

| Fluoride Source | Typical Use/Characteristics |

|---|---|

| Potassium Fluoride (KF) | Inexpensive and common; often used with a phase-transfer catalyst or in polar aprotic solvents at high temperatures. acsgcipr.orgnih.gov |

| Cesium Fluoride (CsF) | More reactive than KF due to weaker ion-pairing, but more expensive. nih.gov |

| Tetrabutylammonium Fluoride (TBAF) | Highly soluble in organic solvents, allowing for milder reaction conditions. Often used as a hydrated or anhydrous form. acsgcipr.org |

Anisole (B1667542) Formation via O-Alkylation and Related Etherification Reactions

The formation of the anisole ether linkage in a precursor molecule, such as 2,3-difluorophenol (B1222669), is typically achieved through O-alkylation. The Williamson ether synthesis is a classic and widely applicable method for this transformation. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

The synthesis commences with a suitable phenol, in this case, 2,3-difluorophenol, which serves as the aromatic core. This phenol is treated with a base to generate the corresponding 2,3-difluorophenoxide ion. This anion then acts as a nucleophile, attacking a methylating agent to form the ether bond.

A variety of methylating agents can be employed for the O-alkylation of the 2,3-difluorophenol precursor. The choice of agent and catalyst system is crucial for reaction efficiency and yield.

Commonly used alkylating agents include methyl halides (e.g., methyl iodide, methyl bromide) and dimethyl sulfate. These reagents are highly effective but are also toxic and produce stoichiometric amounts of salt waste. mdpi.com A greener and safer alternative is dimethyl carbonate (DMC), which acts as an environmentally benign methylating agent. nih.gov When reacting with phenols, DMC's by-products are typically methanol and carbon dioxide, which are less problematic than the salts generated from traditional reagents. nih.gov

The reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃). gordon.eduorganic-synthesis.com The choice of base and solvent can significantly influence the reaction outcome.

Catalysis plays a vital role in enhancing the rate and efficiency of O-alkylation. Phase-transfer catalysis (PTC) is a particularly effective technique, especially when dealing with reactants in immiscible phases (e.g., an aqueous base and an organic substrate/alkylating agent). tandfonline.comacs.org Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, TBAB) facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. phasetransfercatalysis.comresearchgate.net This method can often be performed under mild conditions and can even be adapted for solvent-free systems. tandfonline.comresearchgate.net

| Alkylating Agent | Typical Base/Catalyst | Common Solvents | Key Characteristics |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, NaH | Acetone, DMF, THF | High reactivity, traditional reagent. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Acetone, Alcohols | Effective and economical, but toxic. mdpi.com |

| Dimethyl Carbonate ((CH₃)₂CO₃) | DBU, K₂CO₃, Zeolites | Neat (DMC as solvent) | Green reagent, by-products are methanol and CO₂. nih.govacs.org |

| Methyl Bromide (CH₃Br) | KOH, PTC catalysts | Acetonitrile (B52724), Toluene | Effective, often used with phase-transfer catalysis. phasetransfercatalysis.com |

A key challenge in the alkylation of phenols is controlling the selectivity between O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond at the aromatic ring). pharmaxchange.info The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich ortho and para positions of the aromatic ring. pharmaxchange.info

Several factors influence the O/C-alkylation ratio:

Solvent: The choice of solvent is critical. Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide ion through hydrogen bonding, hindering its nucleophilicity and favoring C-alkylation. pharmaxchange.info Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) leave the oxygen atom more exposed and available for reaction, thus promoting O-alkylation. pharmaxchange.info

Counter-ion: The nature of the cation associated with the phenoxide can affect the reaction. Loosely associated cations (e.g., from phase-transfer catalysts) lead to a more "naked" and reactive phenoxide oxygen, favoring O-alkylation.

Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product, although O-alkylation is often the kinetically favored pathway. researchgate.net

Steric Hindrance: The substituents on the aromatic ring can sterically hinder attack at the ortho positions, which may indirectly favor O-alkylation. In the case of 2,3-difluorophenol, the fluorine atoms provide some steric bulk around the hydroxyl group.

Theoretical studies using density functional theory (DFT) have shown that O-alkylation to form the phenolic ether is generally the most energetically favorable pathway under neutral or mildly basic conditions. researchgate.netnih.govslchemtech.com

Nitration Methodologies for Aromatic Systems Leading to Nitroanisoles

The introduction of a nitro (-NO₂) group onto the 2,3-difluoroanisole ring is achieved through electrophilic aromatic substitution. This reaction is a cornerstone of aromatic chemistry and is essential for producing nitroaromatic compounds.

The most common method for aromatic nitration involves treating the substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govfrontiersin.orgnih.gov

The key to the synthesis of this compound is the regiochemical control of the nitration step on the 2,3-difluoroanisole precursor. The position of the incoming nitro group is determined by the directing effects of the substituents already present on the aromatic ring: the methoxy group (-OCH₃) and the two fluorine atoms (-F).

Methoxy Group (-OCH₃): This is a strongly activating and ortho, para-directing group. quora.comorganicchemistrytutor.com It donates electron density to the ring through a strong positive mesomeric effect (+M), which significantly stabilizes the carbocation intermediate (the σ-complex or Wheland intermediate) formed during attack at the ortho and para positions. youtube.com

Fluorine Atoms (-F): Halogens are deactivating yet ortho, para-directing. aakash.ac.in They withdraw electron density through a strong negative inductive effect (-I), making the ring less reactive than benzene (B151609). However, they can donate electron density through a positive mesomeric effect (+M) via their lone pairs, which preferentially stabilizes the intermediates for ortho and para substitution. wikipedia.orglibretexts.org

In 2,3-difluoroanisole, these effects combine to direct the incoming nitronium ion. The powerful ortho, para-directing influence of the methoxy group dominates. The available positions are C4 (para to -OCH₃), C6 (ortho to -OCH₃), and C5. The C4 position is strongly activated by the methoxy group. The C6 position is also activated but is sterically hindered by the adjacent methoxy group. The C5 position is meta to the methoxy group and therefore less favored. Consequently, the nitration occurs predominantly at the C4 position, yielding the desired this compound.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | +M > -I | Strongly Activating | Ortho, Para organicchemistrytutor.com |

| -F (Fluoro) | -I > +M | Weakly Deactivating | Ortho, Para aakash.ac.inwikipedia.org |

| -NO₂ (Nitro) | -M, -I | Strongly Deactivating | Meta aakash.ac.in |

A critical consideration during nitration is the stability of the existing functional groups under the harsh, strongly acidic conditions of the reaction. Both the methoxy ether linkage and the carbon-fluorine bonds are generally robust and stable in the presence of mixed acid. Unlike more sensitive groups such as amines, which would be protonated, or alkyl chains that could be oxidized, the methoxy and fluoro groups remain intact during the electrophilic substitution process, ensuring the integrity of the 2,3-difluoroanisole core structure. However, under certain conditions, particularly with highly activated phenols, nitration with nitric acid alone can sometimes lead to the formation of nitrophenols as byproducts. stackexchange.comechemi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Traditional synthetic routes, particularly for nitration, often conflict with the principles of green chemistry due to the use of corrosive mixed acids, generation of significant acid waste, and potential for hazardous runaway reactions. nih.gov Consequently, research has focused on developing more sustainable methodologies.

For the O-alkylation step, the use of dimethyl carbonate (DMC) as a methylating agent represents a significant green improvement over toxic methyl halides and dimethyl sulfate. nih.gov Furthermore, employing solvent-free conditions or using water as a solvent with phase-transfer catalysis can reduce the reliance on volatile organic compounds (VOCs). researchgate.netmdpi.com

For the nitration step, several greener alternatives to the conventional mixed-acid system have been explored:

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites (e.g., H-beta), montmorillonite (B579905) clays, or supported acids like tungsten oxide on silica, can replace liquid sulfuric acid. rsc.orggoogle.comrsc.orgresearchgate.net These catalysts are often recyclable, non-corrosive, and can enhance regioselectivity due to shape-selective effects within their pores. rsc.orgcardiff.ac.uk They work by providing acidic sites to generate the nitronium ion while minimizing liquid waste streams. google.comacs.org

Alternative Nitrating Agents: Agents like dinitrogen pentoxide (N₂O₅) can be used in more environmentally benign solvents, such as liquefied gases, which can be easily recovered and reused. nih.gov This approach avoids acidic waste altogether.

Alternative Activation Methods: Non-traditional energy sources like microwave irradiation or ultrasound can accelerate reaction rates, often allowing for milder conditions, shorter reaction times, and improved yields. frontiersin.orgscirp.org

Aqueous Nitration: Developing protocols that use dilute aqueous nitric acid, avoiding the need for a strong co-acid, is a major goal. nih.govfrontiersin.org These methods reduce the hazards and environmental impact associated with concentrated acid mixtures.

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Solvent Selection for Environmentally Benign Synthesis

The synthesis of fluoro-nitroaromatic compounds, including analogues of this compound, often involves the displacement of a fluoride or other leaving group by a nucleophile. The polarity of the solvent plays a crucial role in stabilizing the charged intermediates (Meisenheimer complexes) formed during these reactions. Polar solvents can stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.

Recent studies on analogous reactions, such as the nucleophilic substitution on polyfluoroarenes, have highlighted the potential of more environmentally friendly solvents. For instance, ionic liquids and deep eutectic solvents are being explored as recyclable and less toxic reaction media. Furthermore, the use of nonpolar solvents has been shown to influence the regioselectivity of SNAr reactions in some difluoronitrobenzene derivatives, suggesting that solvent choice can be a powerful tool to control reaction outcomes. researchgate.net

While specific comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of solvent effects in SNAr reactions can be extrapolated. The following table provides an illustrative comparison of solvents that could be considered for the synthesis, based on their general properties and performance in similar transformations.

Interactive Data Table: Comparison of Solvents for Fluoro-Nitroaromatic Synthesis

| Solvent | Type | Boiling Point (°C) | Environmental/Safety Considerations | Expected Impact on SNAr Reactions |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Toxic, high boiling point, difficult to remove. | High reaction rates, good solubility of reactants. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, can be difficult to remove. | Excellent solvent for SNAr, high reaction rates. |

| Acetonitrile (MeCN) | Polar Aprotic | 82 | Volatile, toxic. | Good reaction rates, easier to remove than DMF/DMSO. |

| Toluene | Nonpolar | 111 | Flammable, volatile organic compound (VOC). | May favor specific regioselectivity, lower reaction rates. researchgate.net |

| Water | Polar Protic | 100 | Environmentally benign, non-toxic. | Generally poor for SNAr due to nucleophile solvation, but can be used with phase-transfer catalysts. |

| Ionic Liquids | Varies | Varies | Often low volatility, potential for recyclability, toxicity varies. | Can provide high reaction rates and be recycled. |

The trend towards greener chemistry encourages the investigation of solvent-free conditions or the use of water, which, despite its challenges, is the most environmentally benign solvent. jddhs.comnih.gov The use of phase-transfer catalysis can overcome the immiscibility of organic substrates in water.

Catalytic Approaches to Enhance Reaction Efficiency and Reduce Waste

Catalysis offers a powerful strategy to improve the efficiency and reduce the environmental impact of chemical processes. In the synthesis of this compound, catalytic methods can lead to higher yields, milder reaction conditions, and a reduction in by-products and waste.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a particularly relevant technique for the synthesis of aromatic ethers and other compounds derived from nucleophilic substitution. researchgate.netcrdeepjournal.org PTC facilitates the transfer of a nucleophile from an aqueous or solid phase to an organic phase where the substrate is dissolved. nih.gov This is especially useful when using inorganic nucleophiles, such as sodium methoxide for the synthesis of anisole derivatives, which have low solubility in organic solvents.

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium (B103445) salts. nih.gov These catalysts form an ion pair with the nucleophile, and the lipophilic nature of the catalyst's organic groups allows this ion pair to be soluble in the organic phase, where it can react with the substrate. The use of PTC can eliminate the need for harsh, anhydrous conditions and toxic, polar aprotic solvents. It can enable the use of water as a solvent, significantly improving the green profile of the synthesis. nih.gov

For the synthesis of this compound, a plausible PTC approach would involve the reaction of a suitable precursor (e.g., 1,2,3-trifluoro-4-nitrobenzene) with sodium methoxide in a biphasic system (e.g., toluene/water) in the presence of a phase-transfer catalyst.

Illustrative Data Table: Common Phase-Transfer Catalysts and Their Potential Application

| Catalyst | Type | Typical Reaction Conditions | Advantages in Fluoro-Nitroaromatic Synthesis |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Biphasic (organic/aqueous), mild temperature | High efficiency, commercially available, facilitates use of water. |

| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | Biphasic (organic/aqueous), mild temperature | Effective for many SNAr reactions, good solubility in various solvents. |

| Aliquat 336 | Quaternary Ammonium Salt | Biphasic (organic/aqueous), mild temperature | High thermal stability, effective in a wide range of reactions. |

| Crown Ethers (e.g., 18-Crown-6) | Macrocyclic Polyether | Solid-liquid or liquid-liquid PTC | Excellent at complexing alkali metal cations, can enhance nucleophilicity. |

The use of PTC not only enhances reaction rates but also contributes to waste reduction by allowing for easier product separation and catalyst recycling. The catalyst, being in a separate phase or easily separable, can often be recovered and reused, which is both economically and environmentally advantageous.

Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 4 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for 2,3-Difluoro-4-nitroanisole. This class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the ring. wikipedia.org

In the context of SNAr reactions, fluorine atoms serve as excellent leaving groups. This is somewhat counterintuitive, as fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect accelerates the slow, initial step, making fluorine an effective leaving group for this specific mechanism. youtube.com

The fluorine substituents on this compound can be displaced by a variety of nucleophiles. The specific choice of nucleophile allows for the introduction of diverse functional groups into the molecule's structure.

Table 1: Examples of Nucleophiles Used in SNAr Reactions with Fluorinated Nitroaromatics

| Nucleophile Class | Specific Example | Functional Group Introduced |

|---|---|---|

| Amines | Butylamine | -NH(CH₂)₃CH₃ |

| Alcohols (Alkoxides) | Sodium Methoxide (B1231860) | -OCH₃ |

| Thiols (Thiolates) | Sodium Thiophenoxide | -SPh |

This table presents common nucleophile types that react with activated fluoroaromatic compounds in SNAr reactions.

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing properties, which operate through both inductive and resonance effects. masterorganicchemistry.com Its presence is crucial for the reactivity of this compound.

Regioselectivity: The position of the activating group relative to the leaving group is critical. Activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the nitro group through resonance. masterorganicchemistry.com

In this compound:

The fluorine atom at the C-2 position is para to the nitro group.

The fluorine atom at the C-3 position is meta to the nitro group.

Because the para relationship allows for direct resonance stabilization of the intermediate, the fluorine at the C-2 position is significantly more activated and therefore more susceptible to nucleophilic attack than the fluorine at the C-3 position. This directing effect ensures high regioselectivity in SNAr reactions, with nucleophiles preferentially replacing the C-2 fluorine.

While the primary substitution pathway involves the highly activated C-2 fluorine, other competitive pathways must be considered. The C-3 fluorine, being meta to the nitro group, is much less reactive and its substitution is generally not observed under standard SNAr conditions. Displacement of the methoxy (B1213986) group (-OCH₃) is also highly unlikely, as it is a very poor leaving group compared to fluoride in this context. Therefore, the reaction is highly selective for substitution at a single position, making this compound a precise building block in multi-step synthesis.

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amine is another fundamental transformation for this compound, providing a pathway to aniline (B41778) derivatives which are themselves valuable synthetic intermediates.

The primary goal of the reduction is the selective conversion of the nitro group (-NO₂) into an amino group (-NH₂) to yield 2,3-difluoro-4-methoxyaniline . This transformation must be accomplished without altering the other functional groups on the ring, a concept known as chemoselectivity. The fluorine and methoxy groups must remain intact. Fortunately, a wide range of reagents and conditions are available that can achieve this selective reduction. wikipedia.orgorganic-chemistry.org

The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity. Common methods for the reduction of aromatic nitro compounds are well-established. scispace.com

Catalytic Hydrogenation: This is a widely used and often very clean method. Hydrogen gas (H₂) is used in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A very common and effective catalyst. However, it can sometimes lead to dehalogenation (loss of fluorine) under harsh conditions. commonorganicchemistry.com

Raney Nickel: Often a safer choice when dehalogenation is a concern, making it suitable for fluorinated compounds. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation. wikipedia.org

Metal/Acid Reductions: These classic methods use a metal in an acidic medium.

Tin(II) Chloride (SnCl₂): A mild reagent that is highly effective for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.comreddit.com

Iron (Fe) in Acid: Often used on an industrial scale due to its low cost. The reaction is typically run in acetic or hydrochloric acid. wikipedia.orgcommonorganicchemistry.com

Zinc (Zn) in Acid: Similar to iron, zinc provides a mild method for nitro group reduction. commonorganicchemistry.com

Transfer Hydrogenation: In this method, a molecule other than H₂ serves as the hydrogen source. For example, ammonium (B1175870) formate or hydrazine can be used with a catalyst like Pd/C. scispace.com

Table 2: Common Catalyst Systems for Selective Nitro Group Reduction

| Reagent/Catalyst System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂ / Pd/C | Methanol (B129727) or Ethanol solvent, room temp. | High efficiency, clean byproducts. | Risk of dehalogenation. |

| H₂ / Raney Nickel | Ethanol solvent, room temp. | Lower risk of dehalogenation. commonorganicchemistry.com | Pyrophoric catalyst. |

| SnCl₂ | Ethanol/Acetic Acid, reflux | High chemoselectivity. reddit.com | Difficult workup due to tin salts. reddit.com |

| Fe / HCl or Acetic Acid | Reflux | Inexpensive, reliable. | Requires stoichiometric metal, acidic. |

This table summarizes common laboratory methods for the chemoselective reduction of an aromatic nitro group to an aniline.

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition of nitroaromatic compounds is a critical area of study, particularly for understanding the stability and safety of energetic materials. The process typically involves complex, multi-step reactions initiated by the cleavage of the weakest chemical bond.

In the thermal decomposition of most nitroaromatic compounds, the initial and rate-determining step is the homolytic cleavage of the carbon-nitro (C–NO2) bond. This bond is generally the weakest link in the molecule and serves as the "trigger bond," initiating a cascade of exothermic reactions.

A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and its non-fluorinated analog, trinitroanisole (TNAN), provides significant insight. For TNAN, the trigger bond was identified as the C–N bond of the nitro group positioned ortho to the methoxy group. However, in DFTNAN, the initial bond breakage shifts to the C–N bond of the nitro group in the para position, located between the two fluorine atoms semanticscholar.org. This shift highlights the profound influence of substituent effects on the molecule's decomposition pathway. The strong electron-withdrawing nature of the fluorine atoms alters the electron density distribution of the aromatic ring, weakening the para-C–NO2 bond and making it the new trigger point for decomposition semanticscholar.org.

For this compound, it is highly probable that the C4–NO2 bond is the trigger bond, initiating decomposition through the release of a nitrogen dioxide (NO2) radical.

Following the initial C–NO2 bond scission, a series of rapid secondary reactions occur. The released NO2 can act as an oxidant, attacking the parent molecule or other fragments, leading to the formation of a variety of gaseous and condensed products.

Flash pyrolysis studies of the related compound DFTNAN revealed a complex mixture of decomposition products. The primary decomposition product, resulting from the cleavage of the para-nitro group, is 3,5-difluoro-2-nitroanisole (DFNAN) semanticscholar.org. Other key gaseous products detected during the initial stages of decomposition include NO2 and methyl (CH3) radicals semanticscholar.org. As the decomposition progresses at higher temperatures, further reactions, including the breakdown of the ether group and the opening of the aromatic ring, lead to the formation of smaller, stable molecules. In the case of DFTNAN, these secondary reactions produce short-chain fluorinated hydrocarbons, demonstrating the high stability of the C-F bond even after the ring structure is compromised semanticscholar.org.

| Compound | Primary Decomposition Product | Other Detected Gaseous Products |

|---|---|---|

| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | 3,5-difluoro-2-nitroanisole | NO2, CH3 radicals, C2H2F2, Polycyclic compounds |

The introduction of fluorine atoms into an aromatic ring has a significant and sometimes counterintuitive effect on thermal stability. While the carbon-fluorine (C-F) bond itself is exceptionally strong, the presence of fluorine as a substituent can electronically weaken other bonds within the molecule.

Fluorine also dictates the subsequent reaction pathways. The high stability of the C-F bond ensures that fluorine atoms tend to remain bonded to carbon fragments during decomposition, ultimately forming various fluorinated hydrocarbons rather than releasing free fluorine radicals semanticscholar.org.

| Compound | Decomposition Onset (°C) | Exothermic Peak (°C) | Trigger Bond Position |

|---|---|---|---|

| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | 278 | 282 | Para-NO2 |

| 2,4,6-Trinitroanisole (TNAN) | 337 | 352 and 362 | Ortho-NO2 |

Fluorinated nitroaromatic compounds are of significant interest in the field of energetic materials due to their potential to combine high density and energy output with improved stability and specific impulse. The formation of hydrogen fluoride (HF) upon detonation, if hydrogen is present, can contribute to a high amount of energy release researchgate.net.

The derivative 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) is a notable example. It is a recently synthesized energetic material with a high density of 1.81 g/cm³ and a calculated detonation velocity of 8540 m/s semanticscholar.org. Its low melting point (82°C) and high decomposition temperature make it a promising candidate as a melt-cast explosive carrier, offering potential advantages over traditional materials like 2,4,6-trinitrotoluene (TNT) semanticscholar.orgmdpi.com. The combustion of such fluorinated compounds can produce toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride (COF2), which is a key consideration in their handling and application researchgate.net.

Photochemical Reactions and Photo-Induced Reactivity

The photochemistry of nitroaromatic compounds is distinct from their thermal chemistry. The absorption of light promotes the molecule to an electronically excited state, which possesses a different electron distribution and reactivity compared to the ground state.

Nucleophilic aromatic photosubstitution (SNAr*) is a well-documented reaction for nitroaromatic compounds. Unlike thermal SNAr reactions where the nitro group is a strong ortho, para-directing deactivating group, in the photo-excited state, it often directs incoming nucleophiles to the meta position youtube.comiupac.org.

The general mechanism involves the following steps:

Photoexcitation : The nitroaromatic compound absorbs a photon, promoting it from its ground state (S0) to an excited singlet state (S1).

Intersystem Crossing : The S1 state often rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T1) researchgate.netrsc.org. This triplet state is typically the key reactive intermediate in these photosubstitution reactions.

Nucleophilic Attack : The electron distribution in the excited triplet state is significantly different from the ground state. There is an increase in electron density at the positions ortho and para to the nitro group, making the meta position more electrophilic and thus susceptible to attack by a nucleophile youtube.com.

Formation of a σ-complex : The nucleophile attacks the meta position, forming an excited-state intermediate known as a σ-complex or Meisenheimer complex.

Rearomatization : The complex then eliminates a leaving group (such as a halide or the nitro group itself) to restore the aromaticity of the ring, yielding the final substitution product.

For example, the photosubstitution of 3-methoxy nitrobenzene with a nucleophile results in the substitution of the methoxy group at the meta position, a stark contrast to the para-substitution that would occur under thermal conditions youtube.com. This altered regioselectivity makes photochemical pathways a valuable tool in organic synthesis for accessing isomers that are difficult to produce via classical ground-state reactions iupac.org.

Role of Excited States and Radical Intermediates

The presence of a nitro group on the aromatic ring of this compound suggests a potential for rich photochemical reactivity. Nitroaromatic compounds are known to absorb light, leading to the formation of electronically excited states. Upon photoexcitation, these molecules can undergo various transformations that are not accessible under thermal conditions. The primary excited state formed is typically a short-lived singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state.

The chemical reactivity of these photoexcited radicals is markedly different from their ground-state counterparts mdpi.com. For instance, the triplet excited state of a nitroaromatic compound can abstract a hydrogen atom from a suitable donor, leading to the formation of radical intermediates. Furthermore, in the presence of electron donors, the excited state can accept an electron to form a radical anion. The lifetimes of these excited radical anion states can be very short, often in the picosecond range, due to efficient non-radiative deactivation back to the ground state mdpi.com. While specific experimental studies on the excited states and radical intermediates of this compound are not extensively documented, the general behavior of nitroaromatic compounds provides a framework for understanding its potential photochemical pathways. The fluorine and methoxy substituents would further modify the electronic properties of these intermediates, influencing their stability and subsequent reaction pathways.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction generally proceeds through a two-step mechanism: initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq The rate of this reaction is highly sensitive to the nature of the substituents already present on the aromatic ring. wikipedia.org

The aromatic ring of this compound is considered to be strongly deactivated towards electrophilic aromatic substitution. This deactivation arises from the powerful electron-withdrawing effects of the substituents. libretexts.org Substituents influence the reaction rate by either donating or withdrawing electron density from the ring, which affects the stability of the arenium ion intermediate. wikipedia.org

Nitro Group (-NO₂): The nitro group at the C4 position is a potent deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This significantly reduces the nucleophilicity of the benzene (B151609) ring, making it much less reactive towards electrophiles compared to benzene itself. libretexts.org

Methoxy Group (-OCH₃): In contrast, the methoxy group at the C1 position is an activating group. Although oxygen is electronegative (moderate -I effect), its ability to donate a lone pair of electrons into the ring via a strong positive resonance effect (+R) is the overriding factor. This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, and stabilizes the arenium ion intermediate.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -OCH₃ (Methoxy) | C1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -F (Fluoro) | C2 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -F (Fluoro) | C3 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | C4 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

When a benzene ring has multiple substituents, the position of a subsequent electrophilic attack is determined by the directing effects of the existing groups. msu.edu Activating groups and halogens are typically ortho, para-directors, while most deactivating groups are meta-directors. libretexts.orgyoutube.com In this compound, the available positions for substitution are C5 and C6.

The regiochemical outcome is a result of the combined influence of all four substituents:

Methoxy group (-OCH₃ at C1): As a strong ortho, para-director, it directs incoming electrophiles to positions C2, C4, and C6. Positions C2 and C4 are already substituted. Therefore, the methoxy group strongly directs the attack to the C6 position.

Fluoro group (-F at C2): This ortho, para-director directs towards C1, C3, and C5. With C1 and C3 blocked, it directs the attack to the C5 position.

Fluoro group (-F at C3): This ortho, para-director directs towards C2, C4, and C6. With C2 and C4 blocked, it directs the attack to the C6 position.

Nitro group (-NO₂ at C4): As a strong meta-director, it directs incoming electrophiles to positions C2 and C6. Since C2 is blocked, the nitro group also directs the attack to the C6 position.

There is a powerful consensus among the substituents for electrophilic attack at the C6 position. The strong activating and directing effect of the methoxy group, reinforced by the directing effects of the C3-fluoro and C4-nitro groups, makes C6 the most electron-rich and sterically accessible site for an incoming electrophile. The C2-fluoro group is the only one that directs to the C5 position. Given the overwhelming directional influence towards C6, it is the predicted major site of electrophilic aromatic substitution.

| Substituent (at Position) | Directing Influence on C5 | Directing Influence on C6 |

|---|---|---|

| -OCH₃ (C1) | None | ✓ (Ortho) |

| -F (C2) | ✓ (Para) | None |

| -F (C3) | None | ✓ (Para) |

| -NO₂ (C4) | None | ✓ (Meta) |

| Consensus | Minor | Major |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. By analyzing the chemical shifts, coupling patterns, and integration of the signals, the precise structure of 2,3-Difluoro-4-nitroanisole can be determined.

In the ¹H NMR spectrum of this compound, the signals correspond to the distinct proton environments in the molecule. The aromatic region of the spectrum is expected to show two doublets of doublets, corresponding to the two protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) will appear as a singlet in the upfield region of the spectrum. The coupling constants between the aromatic protons and between the protons and adjacent fluorine atoms provide critical information about their relative positions on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.8 - 8.1 | ddd | J(H-F), J(H-H), J(H-F) |

| H-6 | 7.2 - 7.5 | ddd | J(H-H), J(H-F), J(H-F) |

| -OCH₃ | 3.9 - 4.1 | s | N/A |

Note: Predicted data is based on analogous structures and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (methoxy, fluoro, and nitro groups). The carbons directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 (-OCH₃) | 150 - 155 | d |

| C-2 (-F) | 145 - 150 | dd |

| C-3 (-F) | 140 - 145 | dd |

| C-4 (-NO₂) | 140 - 145 | d |

| C-5 | 125 - 130 | dd |

| C-6 | 115 - 120 | d |

| -OCH₃ | 55 - 60 | s |

Note: Predicted data is based on analogous structures and substituent effects. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C-2 and C-3 positions. The chemical shifts of these fluorine atoms are influenced by the other substituents on the aromatic ring. Furthermore, fluorine-fluorine coupling (³JFF) between the two adjacent fluorine atoms will result in a doublet for each signal, providing definitive evidence for their ortho relationship. Additional couplings to adjacent protons (JHF) can also be observed. guidechem.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile compounds like this compound and for analyzing the products of reactions in which it is involved. The retention time from the GC provides a measure of the compound's volatility and interaction with the column stationary phase, while the mass spectrum provides its molecular weight and a characteristic fragmentation pattern that can be used for identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₅F₂NO₃), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of a newly synthesized compound. rsc.org The predicted collision cross section values for various adducts of the molecule can be calculated and compared with experimental data for further structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Purity Assessment and Separation Science

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography is a cornerstone analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It excels in separating the main compound from potential non-volatile impurities, including isomers, starting materials, and byproducts from the synthesis process.

The synthesis of this compound can hypothetically proceed through the nitration of 2,3-difluoroanisole (B163607). In such a reaction, potential impurities could include unreacted starting material (2,3-difluoroanisole) and positional isomers, such as 2,3-Difluoro-6-nitroanisole or dinitrated products. A reversed-phase HPLC method is typically employed for the analysis of such aromatic compounds.

A typical HPLC system for the purity validation of this compound would consist of a C18 column, which separates compounds based on their hydrophobicity. A mobile phase comprising a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water allows for the effective elution and separation of the analyte and its impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic nitro group in this compound absorbs UV light strongly, typically around 254 nm.

The retention time of the main peak corresponding to this compound is established by injecting a pure reference standard. The presence of other peaks in the chromatogram of a sample would indicate the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.

Table 1: Illustrative HPLC Parameters for Purity Validation of this compound

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.2 min |

Table 2: Hypothetical Research Findings for HPLC Purity Validation

| Compound | Retention Time (min) | Relative Response Factor (RRF) | Purity (%) |

| This compound | 5.2 | 1.00 | 99.5 |

| 2,3-Difluoroanisole | 3.8 | 0.95 | 0.2 |

| 2,3-Difluoro-6-nitroanisole | 4.7 | 1.02 | 0.3 |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to identify and quantify volatile organic impurities, such as residual solvents from the synthesis and purification processes. Headspace GC, a technique where the vapor phase above the sample is injected into the GC, is particularly well-suited for this purpose as it avoids the introduction of non-volatile matrix components into the analytical system.

Common residual solvents that could be present in a sample of this compound include those used in the reaction or purification steps, such as toluene, methanol (B129727), or ethyl acetate. The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase, such as a DB-624, which is designed for the analysis of residual solvents. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

The identification of volatile components is achieved by comparing their retention times with those of known standards. Quantification is performed by creating a calibration curve for each potential solvent. The concentration of each volatile impurity in the this compound sample can then be determined.

Table 3: Illustrative GC-Headspace Parameters for Volatile Component Analysis

| Parameter | Value |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 200 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 220 °C (hold 5 min) |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 20 min |

Table 4: Hypothetical Research Findings for GC Volatile Component Analysis

| Volatile Component | Retention Time (min) | Concentration (ppm) |

| Methanol | 3.5 | 50 |

| Ethyl Acetate | 5.8 | 25 |

| Toluene | 8.2 | 10 |

Computational and Theoretical Chemistry Investigations of 2,3 Difluoro 4 Nitroanisole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of a molecule's electronic structure and its resultant physical and chemical properties. For a substituted aromatic system like 2,3-Difluoro-4-nitroanisole, these methods can predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov DFT calculations are centered on the principle that the energy of a system can be determined from its electron density. This approach is widely used for geometry optimization, a process that computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org

For this compound, DFT methods such as B3LYP or ωB97X-D, paired with appropriate basis sets (e.g., 6-31G(d,p) or larger), would be employed to find its equilibrium geometry. nih.govresearchgate.netmdpi.com The results of such a calculation would provide key structural parameters. By systematically altering specific dihedral angles and re-optimizing, a potential energy landscape can be mapped to identify different conformers and the energy barriers between them.

Table 1: Illustrative Data from a DFT Geometry Optimization for this compound The following table is illustrative of the type of data obtained from DFT calculations. Specific experimental or calculated values for this molecule are not available in the cited literature.

| Structural Parameter | Calculated Value (Illustrative) |

|---|---|

| C1-C2 Bond Length (Å) | Data not available in literature |

| C-F Bond Length (Å) | Data not available in literature |

| C-N Bond Length (Å) | Data not available in literature |

| O-C(H3) Bond Length (Å) | Data not available in literature |

| C-C-N-O Dihedral Angle (°) | Data not available in literature |

| Total Energy (Hartree) | Data not available in literature |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. These wave function-based methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic path toward achieving high accuracy.

While computationally more demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for calculating the electronic energy of small to medium-sized molecules. For this compound, these high-level calculations could provide benchmark values for properties like ionization potential, electron affinity, and reaction enthalpies, serving to validate results from more approximate methods.

Semi-empirical methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. This approximation makes them significantly faster than DFT or ab initio methods, allowing for the rapid screening of large molecules or a vast number of possible conformations and reaction pathways.

For this compound, semi-empirical methods could be used for an initial, broad exploration of its conformational landscape, identifying low-energy structures that could then be subjected to more rigorous and accurate DFT or ab initio calculations. They can also provide a preliminary assessment of reactivity by calculating properties like frontier molecular orbitals (HOMO/LUMO) across a series of related compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping the detailed pathways of chemical reactions. By identifying the transition states that connect reactants and products, and by tracing the reaction coordinate, a complete picture of the reaction mechanism can be constructed.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents a first-order saddle point on the potential energy surface. arxiv.org Locating the precise geometry and energy of this TS is crucial for understanding the reaction's kinetics, as the energy difference between the reactants and the TS defines the activation energy barrier.

Computational algorithms can search for these saddle points. Once a TS is located for a potential reaction involving this compound (e.g., nucleophilic aromatic substitution), its structure can be confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org Mapping out the reactants, transition states, intermediates, and products creates a reaction route map that details the entire chemical transformation. arxiv.orgresearchgate.netrsc.orgmdpi.com

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a located transition state correctly connects the desired reactants and products. missouri.edufaccts.de The IRC method involves tracing the minimum energy path downhill from the transition state structure in both the forward and reverse directions. mdpi.comresearchgate.net

The forward path leads to the reaction's products, while the reverse path leads back to the reactants. faccts.de By performing an IRC analysis, researchers can verify the entire elementary reaction step. mdpi.com This provides a clear and unambiguous depiction of the molecular transformations occurring during the reaction, such as bond breaking and formation, offering a definitive understanding of the mechanism. missouri.edumdpi.com

Table 2: Illustrative Energy Profile Data from an IRC Calculation This table illustrates the type of data generated from an IRC analysis for a hypothetical reaction. Specific calculated values for reactions involving this compound are not available in the cited literature.

| Point on Pathway | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | - (Endpoint) | 0.0 |

| ... | -1.0 | Data not available in literature |

| Transition State (TS) | 0.0 | Data not available in literature |

| ... | +1.0 | Data not available in literature |

| Products (P) | + (Endpoint) | Data not available in literature |

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction for Structural Assignment

No published studies were found that detail the use of computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, to predict the ¹H, ¹³C, or ¹⁹F NMR chemical shifts of this compound for the purpose of structural assignment or validation.

Prediction of Vibrational Spectra for Functional Group Analysis

There is no available research detailing the computational prediction of the infrared (IR) or Raman vibrational spectra of this compound. Such studies would typically involve DFT calculations to identify characteristic vibrational modes associated with its key functional groups (C-F, NO₂, C-O-C).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No literature is available on the use of molecular dynamics simulations to investigate the conformational flexibility of the methoxy (B1213986) group, or to study the intermolecular interactions (such as dipole-dipole interactions or π-stacking) of this compound in different environments.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Analysis of Substituent Effects on Reactivity and Selectivity

While the reactivity of this compound in SNAr reactions is acknowledged, no specific QSAR studies that computationally analyze the electronic and steric effects of the fluoro and nitro substituents on its reactivity and regioselectivity have been published.

Prediction of Reaction Outcomes based on Electronic and Steric Parameters

There are no dedicated computational studies that develop QSAR models to predict the outcomes of reactions involving this compound based on calculated electronic and steric parameters.

Advanced Applications and Research Frontiers

Strategic Intermediate in Complex Organic Synthesis

2,3-Difluoro-4-nitroanisole serves as a versatile starting material for constructing more complex molecules. The presence of the nitro group, the methoxy (B1213986) group, and the difluorinated benzene (B151609) ring offers multiple reaction pathways for chemists to exploit.

The compound is an important precursor for synthesizing highly substituted aromatic molecules, which are key components in materials science and pharmaceutical development. The primary route for its transformation involves the chemical reduction of the nitro group to an amine, yielding 4-amino-2,3-difluoroanisole.

This resulting aniline (B41778) derivative is a highly functionalized aromatic building block. It can undergo a variety of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction), to introduce a wide range of functional groups. These transformations convert the simple starting material into more complex and valuable aromatic structures tailored for specific applications.

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Nitro Group Reduction | 4-Amino-2,3-difluoroanisole | Creates a versatile aniline derivative for further functionalization. |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including drug discovery. The aniline derivative obtained from this compound is a key starting point for building various heterocyclic systems.

For example, 4-amino-2,3-difluoroanisole can be utilized in classic named reactions to construct fused ring systems like quinolines. In syntheses such as the Skraup or Doebner-von Miller reactions, anilines are reacted with other reagents to build the quinoline (B57606) core. The specific substitution pattern of the aniline (difluoro and methoxy groups) would result in a correspondingly substituted quinoline, a class of heterocycles with significant biological activity. Similarly, condensation reactions of ortho-phenylenediamines with dicarbonyl compounds are a standard method for synthesizing quinoxalines, another important class of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov While 4-amino-2,3-difluoroanisole is not a diamine itself, it serves as a precursor to the types of substituted anilines and diamines that are essential for creating these complex heterocyclic structures. nih.gov

Contributions to Medicinal Chemistry Research

The structural features of this compound and its derivatives are of significant interest in medicinal chemistry, where the introduction of fluorine into drug candidates is a widely used strategy to improve pharmacological properties.

In drug design, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Heterocyclic structures such as quinoxalines and quinazolinones are considered privileged scaffolds due to their presence in numerous marketed drugs. ekb.egipp.ptnih.govchemicalbook.com By serving as a precursor to highly functionalized heterocyclic systems, this compound provides a synthetic route to these valuable scaffolds. The fluorine and methoxy substituents on the aromatic ring offer medicinal chemists precise points for modification, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and safety.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine how specific structural changes affect their biological activity. nih.govnbinno.comchemicalbook.com Derivatives originating from this compound are well-suited for such studies.

For instance, a library of compounds could be generated where the core aromatic structure, with its fixed difluoro pattern, is maintained. Modifications could be introduced at other positions, such as by converting the methoxy group into a variety of ethers or esters. By systematically altering the structure and measuring the biological effects of each change, researchers can build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. google.com

| Core Structure | Point of Modification | Example Modifications (R-group) | Goal of Study |

|---|---|---|---|

| 4-Amino-2,3-difluoroanisole derivative | Methoxy Group (after conversion to -OH) | -OCH₃, -OCH₂CH₃, -OCH₂Ph | Determine the effect of ether chain length/bulk on target binding. |

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being broken down by metabolic processes. One of the most effective strategies to enhance metabolic stability is the introduction of fluorine atoms at positions on a molecule that are susceptible to metabolic attack, particularly oxidation by cytochrome P450 enzymes. organic-chemistry.orgaccelachem.com